molecular formula C18H20O3 B12526049 1-Propanone, 3-(2-hydroxy-1-methylethoxy)-1,3-diphenyl- CAS No. 652146-05-9

1-Propanone, 3-(2-hydroxy-1-methylethoxy)-1,3-diphenyl-

Cat. No.: B12526049
CAS No.: 652146-05-9
M. Wt: 284.3 g/mol
InChI Key: FKPSJGOGWQEJJN-UHFFFAOYSA-N
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Description

1-Propanone, 3-(2-hydroxy-1-methylethoxy)-1,3-diphenyl- is an organic compound with a complex structure that includes both ketone and alcohol functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-(2-hydroxy-1-methylethoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with 2-hydroxy-1-methylethoxy groups under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 3-(2-hydroxy-1-methylethoxy)-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkyl halides can be used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 3-(2-hydroxy-1-methylethoxy)-1,3-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(2-hydroxy-1-methylethoxy)-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxy-1-methylethyl phenyl ketone
  • 2-Hydroxy-2-methyl-1-phenyl-1-propanone

Comparison: Compared to similar compounds, 1-Propanone, 3-(2-hydroxy-1-methylethoxy)-1,3-diphenyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of ketone and alcohol functional groups allows it to participate in a broader range of chemical reactions, making it a versatile compound in various applications.

Properties

CAS No.

652146-05-9

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-(1-hydroxypropan-2-yloxy)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C18H20O3/c1-14(13-19)21-18(16-10-6-3-7-11-16)12-17(20)15-8-4-2-5-9-15/h2-11,14,18-19H,12-13H2,1H3

InChI Key

FKPSJGOGWQEJJN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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